1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]
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Overview
Description
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] is a complex organic compound characterized by its unique structure, which includes nitro, chloro, and methylsulfanyl groups attached to a phenylene bis(oxy) backbone
Preparation Methods
The synthesis of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Nitration: Introduction of the nitro group using a nitrating mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of the chloro groups using chlorine gas or other chlorinating agents.
Methylsulfanylation: Introduction of the methylsulfanyl groups using methylthiol or related reagents.
Bis(oxy) linkage formation: Formation of the bis(oxy) linkage through a reaction involving phenol derivatives and appropriate coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The bis(oxy) linkage allows for coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol and dichloromethane, and catalysts such as palladium on carbon .
Scientific Research Applications
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the chloro groups can undergo nucleophilic substitution, and the methylsulfanyl groups can engage in thiol-related chemistry. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] can be compared with similar compounds such as:
1,1’-[1,2-Ethanediylbis(oxy)]bis[2,4,6-tribromobenzene]: Similar bis(oxy) linkage but with bromine substituents.
1,1’-[1,3-Phenylene]bis(2-nitroethanone): Contains nitro groups but lacks the chloro and methylsulfanyl groups.
1,1’-[1,4-Phenylenebis(methylene)]bis(pyridin-1-ium): Features a different aromatic backbone and functional groups
Properties
CAS No. |
63085-98-3 |
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Molecular Formula |
C20H15Cl2NO4S2 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2,4-bis(2-chloro-4-methylsulfanylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C20H15Cl2NO4S2/c1-28-13-4-7-18(15(21)10-13)26-12-3-6-17(23(24)25)20(9-12)27-19-8-5-14(29-2)11-16(19)22/h3-11H,1-2H3 |
InChI Key |
XXYYJRYTHYEGMX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)SC)Cl)Cl |
Origin of Product |
United States |
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